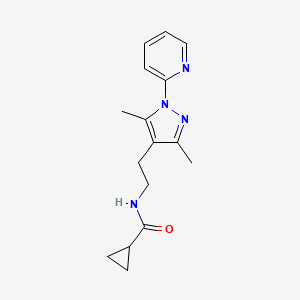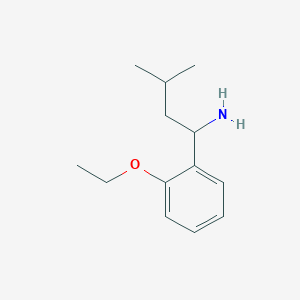
1-(2-Ethoxyphenyl)-3-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine is not directly discussed in the provided papers. However, the papers do provide insights into related chemical reactions and structures that can help infer some aspects of the compound . The first paper discusses reactions involving a similar phenyl-based structure, 1-(2-hydroxyphenyl)-1,3-butanedione, with various amines and aldehydes . The second paper deals with the optical resolution of related compounds, specifically 2-(4-substituted phenyl)-3-methylbutanoic acids, and their interaction with diethylamine . These studies can provide a foundational understanding of the chemical behavior and properties of compounds with similar structures.
Synthesis Analysis
The synthesis of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine is not explicitly detailed in the provided literature. However, based on the reactions described in the first paper, one could hypothesize that a similar approach could be used for synthesizing the ethoxy derivative . The reaction of a dione with aliphatic primary amines to form imines suggests that a similar ethoxyphenyl-based dione could potentially react with a methylbutylamine to synthesize the target compound. The second paper does not provide direct synthesis routes relevant to the target compound .
Molecular Structure Analysis
The molecular structure of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine can be inferred to some extent from the related compounds discussed in the papers. The crystal structure analysis of diethylamine salts of 2-(4-substituted phenyl)-3-methylbutanoic acids provides insights into the molecular interactions and configurations that may be similar in the ethoxyphenyl derivative . The presence of the ethoxy group and the butylamine moiety would influence the overall molecular geometry and potential sites for intermolecular interactions.
Chemical Reactions Analysis
The first paper provides information on the reactivity of a phenyl-based dione with amines and aldehydes, which can be extrapolated to predict the reactivity of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine . The compound could potentially undergo imine formation when reacted with aldehydes. Additionally, the presence of the ethoxy group might influence its reactivity towards electrophiles and nucleophiles, as well as its participation in preferential crystallization processes as seen with related compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine are not directly reported, the properties of structurally related compounds provide some context. The optical resolution of related acids suggests that the compound may also exhibit chiral properties and could potentially be resolved into enantiomers . The chemical analyses of the diethylamine salts indicate a specific stoichiometry that could be relevant when considering salt formation with the target compound. The influence of substituents on the phenyl ring, such as the ethoxy group, would affect the compound's solubility, melting point, and other physical properties.
Applications De Recherche Scientifique
Improved Synthesis Methods
- Microwave-assisted Synthesis : An improved method for synthesizing ketones related to 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine was reported by Gopalakrishnan, Kasinath, and Singh (2002). They described a polymer-supported AlCl3-catalyzed rearrangement followed by O-alkylation under microwave irradiation, yielding excellent results (Gopalakrishnan, Kasinath, & Singh, 2002).
Characterization and Crystal Structure Studies
- Crystal Structure Analysis : Jeseentharani et al. (2010) isolated compounds from the condensation reactions of corresponding ketones and amines, including structures similar to 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine. They used single crystal XRD analyses for structural elucidation, revealing stabilizing hydrogen bonding interactions (Jeseentharani et al., 2010).
Synthesis of Related Compounds
- Development of Key Intermediates : Fleck et al. (2003) described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, which is structurally related to 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine. This involved asymmetric Michael addition and stereoselective alkylation steps (Fleck et al., 2003).
Molecular Basis for Reaction Enhancements
- Lipase-Catalyzed N-Acylation : Cammenberg et al. (2006) studied the molecular basis for the enhanced lipase-catalyzed N-acylation of 1-Phenylethanamine with Methoxyacetate, providing insights that could be relevant for the chemical manipulation of compounds like 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine (Cammenberg, Hult, & Park, 2006).
X-ray Structures and Computational Studies
- X-ray Diffraction and DFT Analysis : Nycz et al. (2011) conducted X-ray structures and computational studies of several cathinones, which include compounds structurally similar to 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine. These studies are essential for understanding the physical and chemical properties of such compounds (Nycz et al., 2011).
Stereoselective Metabolism Studies
- Stereoselective Metabolism Analysis : Weinkam et al. (1976) studied the stereoselective metabolism of chiral psychotomimetic amines related to 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine. Such studies are crucial for understanding the biological interactions and effects of these compounds (Weinkam et al., 1976).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-15-13-8-6-5-7-11(13)12(14)9-10(2)3/h5-8,10,12H,4,9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCOZZLHICGGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-methylbutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

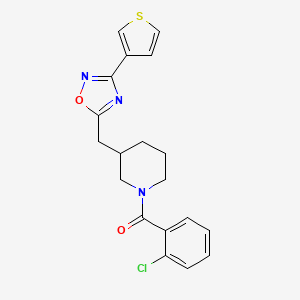
![2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007961.png)
![N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide](/img/structure/B3007962.png)
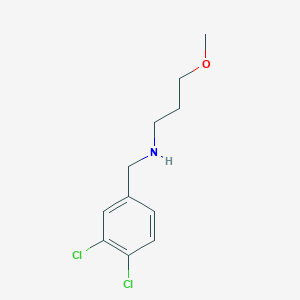
![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)
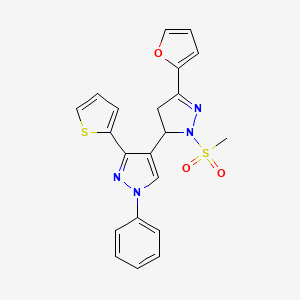


![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)
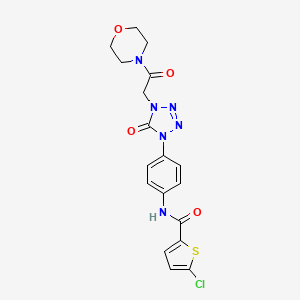
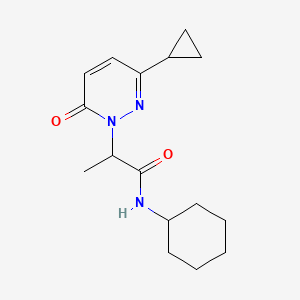
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3007977.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)
